molecular formula C21H26N2O3S2 B012876 Sulforidazine-5-sulfoxide CAS No. 106939-06-4

Sulforidazine-5-sulfoxide

Cat. No. B012876
M. Wt: 418.6 g/mol
InChI Key: XUSQFEHCLFPAQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulforidazine-5-sulfoxide is a chemical compound that has been studied extensively in scientific research. It is a sulfoxide derivative of the antipsychotic drug sulforidazine. This compound has been found to have potential applications in various areas of research, including neuroscience, pharmacology, and biochemistry.

Mechanism Of Action

The mechanism of action of sulforidazine-5-sulfoxide is not fully understood. However, it is believed to act as a dopamine receptor antagonist, similar to sulforidazine. It has also been found to have antioxidant properties, which may contribute to its potential therapeutic effects.

Biochemical And Physiological Effects

Sulforidazine-5-sulfoxide has been found to have various biochemical and physiological effects. It has been shown to inhibit the binding of dopamine to its receptors, which may contribute to its antipsychotic effects. It has also been found to have antioxidant properties, which may protect against oxidative stress and its associated damage.

Advantages And Limitations For Lab Experiments

One advantage of using sulforidazine-5-sulfoxide in lab experiments is its potential to elucidate the mechanism of action of sulforidazine and its derivatives. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which may limit its usefulness in certain areas of research.

Future Directions

There are several future directions for research on sulforidazine-5-sulfoxide. One area of research is the development of new derivatives with improved efficacy and fewer side effects. Another area of research is the study of its potential therapeutic effects in various diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, more research is needed to fully understand its mechanism of action and its potential applications in various areas of research.

Synthesis Methods

Sulforidazine-5-sulfoxide can be synthesized by the oxidation of sulforidazine using hydrogen peroxide and acetic acid. The reaction takes place at room temperature and yields a white crystalline solid. The purity of the compound can be confirmed using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

Sulforidazine-5-sulfoxide has been used in scientific research as a tool to study the mechanism of action of sulforidazine and its derivatives. It has been found to have potential applications in the study of dopamine receptors and their role in the development of schizophrenia. It has also been used in the study of oxidative stress and its role in the pathogenesis of various diseases.

properties

CAS RN

106939-06-4

Product Name

Sulforidazine-5-sulfoxide

Molecular Formula

C21H26N2O3S2

Molecular Weight

418.6 g/mol

IUPAC Name

10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfonylphenothiazine 5-oxide

InChI

InChI=1S/C21H26N2O3S2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)27(24)21-11-10-17(15-19(21)23)28(2,25)26/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3

InChI Key

XUSQFEHCLFPAQN-UHFFFAOYSA-N

SMILES

CN1CCCCC1CCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)S(=O)(=O)C

Canonical SMILES

CN1CCCCC1CCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)S(=O)(=O)C

synonyms

SFZ-5-SFX
sulforidazine-5-sulfoxide
sulforidazine-5-sulfoxide, (+-)-isomer
sulforidazine-5-sulfoxide, (R*,R*)-(+-)-isomer
sulforidazine-5-sulfoxide, (R*,S*)-(+-)-isome

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.